molecular formula C7H4ClNO5 B1459920 2-Chloro-6-hydroxy-3-nitrobenzoic acid CAS No. 2059945-51-4

2-Chloro-6-hydroxy-3-nitrobenzoic acid

Cat. No. B1459920
CAS RN: 2059945-51-4
M. Wt: 217.56 g/mol
InChI Key: MWHWHZYRIJDIED-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxy-3-nitrobenzoic acid is a chemical compound . It is a derivative of benzoic acid, which forms molecular adducts with commercially important herbicides and pesticides . The appearance of this compound can vary from white to cream to yellow to orange to brown .


Synthesis Analysis

The synthesis of nitrobenzoic acid derivatives can be achieved through various methods. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines can also be used for the synthesis .


Molecular Structure Analysis

The molecular formula of 2-Chloro-6-hydroxy-3-nitrobenzoic acid is C7H4ClNO5 . The average mass is 217.563 Da and the monoisotopic mass is 216.977798 Da .


Chemical Reactions Analysis

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .


Physical And Chemical Properties Analysis

2-Chloro-6-hydroxy-3-nitrobenzoic acid appears as crystals or powder or crystalline powder or fused solid . The color can vary from white to cream to yellow to orange to brown .

Mechanism of Action

While the specific mechanism of action for 2-Chloro-6-hydroxy-3-nitrobenzoic acid is not mentioned in the search results, nitrobenzoic acids are known to form molecular adducts with commercially important herbicides and pesticides .

Safety and Hazards

While specific safety data for 2-Chloro-6-hydroxy-3-nitrobenzoic acid is not available, nitrobenzoic acids are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Chloro-6-hydroxy-3-nitrobenzoic acid are not available, nitrosalicylic acid, a similar compound, is generally used as a corrosion inhibitor . It can be used as a supporting electrolyte for the electrodeposition of pyrrole on zinc for corrosion protection . It can also be used as a ligand for the synthesis of complexes with iron and aluminum for chelating therapy .

properties

IUPAC Name

2-chloro-6-hydroxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO5/c8-6-3(9(13)14)1-2-4(10)5(6)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHWHZYRIJDIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-hydroxy-3-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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